(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol
Description
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to an imidazole moiety, with a hydroxymethyl (-CH₂OH) group at the 2-position of the imidazole ring. This structure confers unique physicochemical and biological properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
CAS No. |
1343401-04-6 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-ylmethanol |
InChI |
InChI=1S/C7H10N2O/c10-4-7-8-5-2-1-3-6(5)9-7/h10H,1-4H2,(H,8,9) |
InChI Key |
DVRWQPRDZZHLFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the imidazole ring.
Scientific Research Applications
(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The compound’s uniqueness arises from its fused cyclopenta-imidazole core and the hydroxymethyl substituent. Below is a comparison with key analogues:
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol | Cyclopenta[d]imidazole | -CH₂OH at 2-position | ~164.18 (calculated) | High lipophilicity; potential antimicrobial/anticancer activity (inferred) | |
| [1-(Oxolan-2-yl)imidazol-2-yl]methanol | Imidazole | -CH₂OH at 2-position; oxolane (tetrahydrofuran) at 1-position | ~168.18 | Enhanced solubility; reactivity in nucleophilic substitutions | |
| (1-Ethyl-1H-imidazol-2-yl)methanol | Imidazole | -CH₂OH at 2-position; -C₂H₅ at 1-position | 126.16 | High antimicrobial activity; moderate lipophilicity | |
| (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol | Imidazole | -CH₂OH at 5-position; trityl and dimethylphenyl groups | ~465.56 | Distinct reactivity in catalytic applications | |
| {4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol | Imidazole | -CH₂OH at phenyl position; -CF₃ at 4-position | ~296.23 | Applications in Suzuki coupling; steric hindrance effects |
Physicochemical Properties
- Reactivity: The hydroxymethyl group enables hydrogen bonding and participation in esterification or oxidation reactions, similar to [1-(oxolan-2-yl)imidazol-2-yl]methanol .
Unique Features
- Compared to propane- or ethanol-substituted analogues (e.g., [1-(oxolan-2-yl)imidazol-2-yl]-ethanol), the hydroxymethyl group offers a balance between polarity and steric bulk, enabling tailored interactions .
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